molecular formula C12H15N3O2 B1602618 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine CAS No. 1006463-92-8

1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine

Cat. No.: B1602618
CAS No.: 1006463-92-8
M. Wt: 233.27 g/mol
InChI Key: KMVDBKQZHBXLDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The 2,4-dimethoxybenzyl group suggests the presence of a benzyl group (a benzene ring with a CH2 group) substituted with two methoxy groups (OCH3) at the 2nd and 4th positions .


Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic pyrazole ring attached to the 2,4-dimethoxybenzyl group via a nitrogen atom. The exact structure would depend on the position of the amine group on the pyrazole ring .


Chemical Reactions Analysis

As a pyrazole derivative, this compound might undergo reactions typical of aromatic heterocycles. The presence of the amine group could make it a potential nucleophile . The methoxy groups on the benzyl ring might influence the compound’s reactivity and could potentially undergo demethylation under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the amine and methoxy groups) would influence properties like solubility, melting point, and reactivity .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it. It’s important to refer to the material safety data sheet (MSDS) for detailed safety information .

Future Directions

Pyrazole derivatives are a focus of ongoing research due to their wide range of biological activities. Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

2-[(2,4-dimethoxyphenyl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-16-10-4-3-9(11(7-10)17-2)8-15-12(13)5-6-14-15/h3-7H,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVDBKQZHBXLDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2C(=CC=N2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585364
Record name 1-[(2,4-Dimethoxyphenyl)methyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006463-92-8
Record name 1-[(2,4-Dimethoxyphenyl)methyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine
Reactant of Route 6
Reactant of Route 6
1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.